3-(Fluoromethyl)pyrrolidine hydrochloride
Overview
Description
3-(Fluoromethyl)pyrrolidine hydrochloride is a compound with the molecular weight of 139.6 . It is a solid substance and is stored in a refrigerator . The compound has a CAS number of 1443983-87-6 or 2227197-34-2 , depending on the specific isomer.
Molecular Structure Analysis
The IUPAC name for this compound is either ®-3-(fluoromethyl)pyrrolidine hydrochloride or (S)-3-(fluoromethyl)pyrrolidine hydrochloride , indicating that it has chiral centers. The InChI code is1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
. Physical And Chemical Properties Analysis
3-(Fluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 139.6 . The compound is stored in a refrigerator .Scientific Research Applications
Summary of the Application
Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures
The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Results or Outcomes
The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Pyrrolidine Compounds in Cancer Treatment
Summary of the Application
A specific derivative of pyrrolidine, 3-R-methylpyrrolidine, has been found to promote a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
Methods of Application or Experimental Procedures
The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .
Results or Outcomes
The introduction of 3-R-methylpyrrolidine into molecules resulted in a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
Safety And Hazards
properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVCUNOYYRZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)pyrrolidine hydrochloride | |
CAS RN |
1782410-86-9 | |
Record name | 3-(fluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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